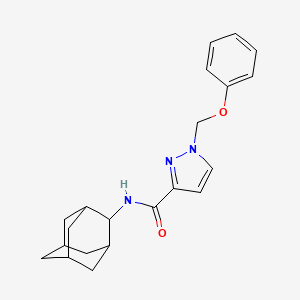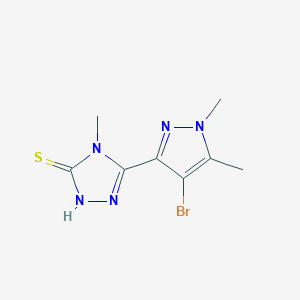
N-(2-Adamantyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Adamantyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features an adamantane group, a phenoxymethyl group, and a pyrazole ring Adamantane is a hydrocarbon with a unique cage-like structure, which imparts stability and lipophilicity to the molecule The phenoxymethyl group adds aromaticity, while the pyrazole ring is known for its biological activity
Preparation Methods
The synthesis of N-(2-Adamantyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantane derivative is prepared through a series of reactions starting from adamantane. This involves functionalization at specific positions to introduce the desired substituents.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.
Coupling Reactions: The adamantyl intermediate and the pyrazole ring are coupled using appropriate reagents and conditions to form the final compound. This often involves the use of coupling agents like EDCI or DCC in the presence of a base.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-(2-Adamantyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The aromatic phenoxymethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2-Adamantyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.
Medicine: The compound is explored for its potential use in drug delivery systems, leveraging the lipophilicity of the adamantane group for targeted delivery.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-Adamantyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantane group enhances membrane permeability, allowing the compound to reach intracellular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The phenoxymethyl group may contribute to binding affinity and specificity.
Comparison with Similar Compounds
N-(2-Adamantyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide can be compared with other adamantane derivatives and pyrazole-containing compounds:
Amantadine: A well-known adamantane derivative used as an antiviral and antiparkinsonian drug. It shares the adamantane core but differs in its functional groups.
Rimantadine: Another antiviral drug with an adamantane core, used to treat influenza A.
Pyrazole Derivatives: Compounds like celecoxib, a COX-2 inhibitor, which contains a pyrazole ring and is used as an anti-inflammatory drug.
The uniqueness of this compound lies in its combination of these structural motifs, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25N3O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(2-adamantyl)-1-(phenoxymethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H25N3O2/c25-21(22-20-16-9-14-8-15(11-16)12-17(20)10-14)19-6-7-24(23-19)13-26-18-4-2-1-3-5-18/h1-7,14-17,20H,8-13H2,(H,22,25) |
InChI Key |
NVAJOORHUKCAFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=NN(C=C4)COC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide](/img/structure/B14929867.png)
![(4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B14929872.png)
![N-(2,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929874.png)
![N-(butan-2-yl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929875.png)
![propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14929886.png)
![N'-[(E)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-ethoxyanilino)propanohydrazide](/img/structure/B14929894.png)

![ethyl 2-{[(4-nitrophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14929917.png)
acetate](/img/structure/B14929931.png)
![N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-methylbenzamide](/img/structure/B14929935.png)
![6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14929948.png)
![3-bromo-5-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929951.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B14929958.png)
![(4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B14929965.png)
